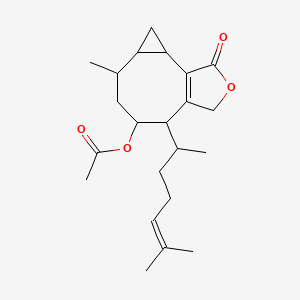

Acetoxycrenulatin

説明

特性

分子式 |

C22H32O4 |

|---|---|

分子量 |

360.5 g/mol |

IUPAC名 |

[5-methyl-8-(6-methylhept-5-en-2-yl)-12-oxo-11-oxatricyclo[7.3.0.02,4]dodec-1(9)-en-7-yl] acetate |

InChI |

InChI=1S/C22H32O4/c1-12(2)7-6-8-13(3)20-18-11-25-22(24)21(18)17-10-16(17)14(4)9-19(20)26-15(5)23/h7,13-14,16-17,19-20H,6,8-11H2,1-5H3 |

InChIキー |

OGYMASQTERCZQQ-UHFFFAOYSA-N |

正規SMILES |

CC1CC(C(C2=C(C3C1C3)C(=O)OC2)C(C)CCC=C(C)C)OC(=O)C |

製品の起源 |

United States |

Natural Occurrence and Chemoecological Context

Biological Sources and Distribution

The known natural sources of acetoxycrenulatin are exclusively marine.

Acetoxycrenulatin was first isolated from the brown alga Dictyota crenulata. mdpi.comnih.gov This species of seaweed is a known producer of a diverse array of diterpenoids, which are believed to play a significant role in its survival and interaction with other marine life. Further research has indicated the presence of acetoxycrenulatin and related xeniane diterpenes in certain species of soft corals, such as those belonging to the genus Xenia.

To date, there is no scientific literature reporting the isolation or detection of acetoxycrenulatin from any terrestrial organisms. Its natural occurrence appears to be confined to the marine environment. onelook.com

Role in Inter-species Interactions

The production of secondary metabolites like acetoxycrenulatin by marine algae is often a strategy for chemical defense against herbivores. peerj.comresearchgate.net Diterpenes found in the genus Dictyota have been shown to deter feeding by various herbivores, including fish and sea urchins. nih.gov While direct studies on acetoxycrenulatin's specific activity are limited, its structural similarity to other defensive compounds from Dictyota, such as pachydictyol A and dictyol E, suggests a parallel function. nih.gov

These chemical defenses can have cascading effects on community structure. For instance, the unpalatability of Dictyota to many herbivores can influence grazing patterns and the distribution of other species on the reef. peerj.com Interestingly, some organisms have evolved to utilize these algal chemical defenses for their own benefit. For example, research has explored the possibility of conferring chemical protection to outplanted corals by feeding them with powdered Dictyota, thereby reducing predation by fish. peerj.com

Ecological Significance

The ecological significance of acetoxycrenulatin is intrinsically linked to its role as a chemical mediator in its environment. As a defensive compound, it contributes to the fitness and survival of its producer, Dictyota crenulata, by reducing herbivory. nih.govpeerj.com This, in turn, allows the alga to compete for resources such as light and space more effectively.

The presence of such chemical defenses in primary producers like Dictyota is a fundamental aspect of the chemical ecology of marine ecosystems. researchgate.net It shapes the food web by influencing the foraging behavior of herbivores and can lead to co-evolutionary arms races between the producers of these compounds and the consumers that are either deterred by them or have developed resistance to them. The study of compounds like acetoxycrenulatin provides valuable insights into the complex chemical negotiations that govern the structure and function of marine communities.

Isolation and Purification Methodologies for Research Purposes

Advanced Chromatographic Techniques

Chromatography is a cornerstone in the separation and purification of Acetoxycrenulatin from crude extracts. irejournals.comasccollegekolhar.in This biophysical technique separates components from a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govcolumn-chromatography.com Several advanced chromatographic methods are utilized in this process.

Initial crude separation is often achieved using Column Chromatography . irejournals.comedubirdie.com In this method, a solid adsorbent like silica (B1680970) gel or alumina (B75360) acts as the stationary phase, packed into a column. irejournals.comcolumn-chromatography.com The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. irejournals.com Compounds within the extract move at different rates depending on their affinity for the stationary phase, leading to separation. irejournals.com For Acetoxycrenulatin, a gradient elution technique, where the polarity of the mobile phase is gradually increased, is often effective. irejournals.com

Vacuum Liquid Chromatography (VLC) is another efficient technique for the fractionation of natural product extracts. juniperpublishers.com Considered a type of preparative thin-layer chromatography, VLC utilizes TLC-grade silica gel or alumina as the stationary phase. juniperpublishers.com A key feature is the application of a vacuum to increase the solvent flow rate, speeding up the separation process. juniperpublishers.com

For finer purification, High-Performance Liquid Chromatography (HPLC) is frequently employed. nih.gov This technique uses small particle-sized stationary phases and high pressure to achieve high-resolution separations in a shorter time. nih.gov A typical HPLC system consists of a solvent reservoir, a high-pressure pump, a column packed with the stationary phase, a detector, and a data recording system. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of purification and to determine the appropriate solvent system for column chromatography. nih.govedubirdie.com A thin layer of adsorbent material, such as silica gel, is coated onto a plate. nih.gov The sample is spotted on the plate, which is then placed in a chamber with a solvent that travels up the plate by capillary action, separating the components. nih.gov

Gas Chromatography (GC) , specifically gas-liquid chromatography, can also be used. asccollegekolhar.innih.gov In this technique, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a liquid stationary phase. asccollegekolhar.in Separation is based on the differential partitioning of the compounds between the gas and liquid phases. asccollegekolhar.in

Table 1: Chromatographic Techniques for Acetoxycrenulatin Isolation

| Technique | Stationary Phase | Mobile Phase | Principle of Separation |

|---|---|---|---|

| Column Chromatography | Silica Gel, Alumina | Organic Solvents (gradient) | Adsorption |

| Vacuum Liquid Chromatography (VLC) | TLC-grade Silica Gel, Alumina | Organic Solvents (gradient) | Adsorption |

| High-Performance Liquid Chromatography (HPLC) | Small particle silica gel (often modified) | Organic Solvents/Water mixtures | Partition/Adsorption |

| Thin-Layer Chromatography (TLC) | Silica Gel, Alumina | Organic Solvents | Adsorption |

| Gas Chromatography (GC) | Liquid coated on a solid support | Inert Gas (e.g., He, N₂) | Partition |

Spectroscopic Techniques for Structural Elucidation Methodologies (Emphasis on methods, not raw data)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed. kyoto-u.ac.jp ¹H NMR provides information about the different types of protons in the molecule and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms present. kyoto-u.ac.jp Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the piecing together of the molecular structure.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of Acetoxycrenulatin. hawaii.edu In this technique, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different types of chemical bonds (e.g., C=O, O-H, C-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about any conjugated systems (alternating single and double bonds) within the molecule. The absorption of UV or visible light corresponds to electronic transitions within these systems.

Other Analytical Separations and Characterization Approaches

In addition to the primary chromatographic and spectroscopic methods, other analytical techniques can be part of the characterization process.

Liquid-Liquid Extraction is a fundamental separation technique that can be used in the initial stages of isolation. libretexts.org It relies on the differential solubility of compounds between two immiscible liquid phases. libretexts.org While less specific than chromatography, it is a useful preliminary step to remove highly polar or nonpolar impurities. libretexts.org

The determination of the retention factor (k') in chromatography provides a measure of how strongly a compound is retained by the stationary phase. yorku.ca The selectivity factor (α) compares the retention of two different compounds and is a measure of the separation efficiency. yorku.ca These parameters are crucial for optimizing chromatographic separations.

Table 2: Analytical Techniques for Acetoxycrenulatin Characterization

| Technique | Information Obtained |

|---|---|

| ¹H NMR Spectroscopy | Proton environment and connectivity |

| ¹³C NMR Spectroscopy | Carbon skeleton |

| Mass Spectrometry (MS) | Molecular weight and formula |

| Infrared (IR) Spectroscopy | Functional groups |

| UV-Vis Spectroscopy | Conjugated systems |

| Liquid-Liquid Extraction | Preliminary separation based on solubility |

| Chromatographic Parameters (k', α) | Retention behavior and separation efficiency |

Biosynthesis and Biogenetic Pathways

Proposed Biosynthetic Precursors

The biosynthesis of all diterpenes, including acetoxycrenulatin, is believed to commence from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). ethz.chbeilstein-journals.org GGPP is assembled from two fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). heraldopenaccess.us These precursors are themselves products of primary metabolism, formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. heraldopenaccess.us

The diterpenes found in the genus Dictyota are categorized into three groups based on the initial cyclization of GGPP. mdpi.commdpi.comnih.gov Acetoxycrenulatin belongs to the xeniane diterpenes, which are classified as Group III. The formation of the characteristic nine-membered ring of the xeniane skeleton is proposed to occur through one of two primary routes. One hypothesis suggests a direct cyclization of the GGPP precursor. ufsc.br An alternative and supported biogenetic hypothesis posits that xenianes may arise from the rearrangement of a germacrane-type precursor, which belongs to Group I diterpenes. ufsc.br This proposed pathway underscores the intricate and potentially interconnected nature of diterpene biosynthesis within Dictyota.

Enzymatic Steps and Key Biotransformations

While the precise enzymatic cascade leading to acetoxycrenulatin has not been experimentally elucidated, the biosynthesis of related terpenoids provides a framework for the likely transformations involved. The key steps are believed to be catalyzed by two main classes of enzymes: terpene synthases (or cyclases) and cytochrome P450 monooxygenases (CYPs).

Terpene Synthases (Diterpene Cyclases): The initial and most crucial step in the formation of the xeniane skeleton is the cyclization of the linear GGPP precursor. This transformation is catalyzed by diterpene synthases (DTSs). heraldopenaccess.usheraldopenaccess.us These enzymes are responsible for generating the foundational carbocyclic framework of the molecule. In the case of acetoxycrenulatin, a specific DTS would catalyze the formation of the nine-membered ring characteristic of xenianes. The exact mechanism, whether through direct cyclization or rearrangement of a germacrane (B1241064) intermediate, remains to be determined for this specific compound.

Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, the diterpene hydrocarbon backbone undergoes a series of oxidative modifications. These reactions are typically carried out by cytochrome P450 enzymes. nih.govresearchgate.net CYPs are a diverse superfamily of enzymes that introduce functional groups, such as hydroxyl groups, which can then be further modified. nih.gov In the biosynthesis of acetoxycrenulatin, CYPs are presumed to be responsible for the introduction of the hydroxyl and subsequent acetyl groups at specific positions on the xeniane skeleton. The final acetylation step would be catalyzed by an acetyltransferase, which transfers an acetyl group from a donor molecule like acetyl-CoA to the hydroxylated intermediate.

The specific terpene synthase, cytochrome P450 enzymes, and acetyltransferase involved in acetoxycrenulatin biosynthesis have yet to be identified and characterized.

Genetic and Molecular Basis of Biosynthesis

The genetic and molecular underpinnings of acetoxycrenulatin biosynthesis in Dictyota crenulata are currently unknown. Research into the genomics of brown algae and the biosynthetic gene clusters (BGCs) responsible for secondary metabolite production is still in its early stages compared to terrestrial plants and microorganisms.

It is hypothesized that the genes encoding the biosynthetic enzymes for acetoxycrenulatin—the diterpene synthase, cytochrome P450s, and acetyltransferase—are organized in a BGC within the genome of Dictyota crenulata. The identification and characterization of this gene cluster would be a significant step towards understanding the regulation of acetoxycrenulatin production and would open the door for biosynthetic engineering. Studies on other organisms have shown that genes for a specific biosynthetic pathway are often co-located in the genome, allowing for coordinated gene expression.

Biosynthetic Pathway Engineering and Modulation Strategies

Currently, there are no published studies on the biosynthetic pathway engineering or modulation of acetoxycrenulatin production. The lack of knowledge regarding the specific genes and enzymes involved in its biosynthesis presents a significant hurdle to any metabolic engineering efforts.

However, the general principles of biosynthetic pathway engineering could be applied to acetoxycrenulatin in the future, once the foundational genetic and enzymatic information is established. mdpi.com Potential strategies could include:

Heterologous Expression: Once the biosynthetic gene cluster for acetoxycrenulatin is identified, it could be expressed in a heterologous host, such as a bacterium or yeast. This would allow for the production of acetoxycrenulatin in a controlled fermentation system, independent of the natural algal source.

Enzyme Engineering: The key enzymes in the pathway, particularly the diterpene synthase and cytochrome P450s, could be subjected to protein engineering to improve their efficiency, alter their substrate specificity, or create novel derivatives of acetoxycrenulatin. frontiersin.org

Metabolic Engineering of the Native Producer: If the regulatory mechanisms of the biosynthetic pathway in Dictyota crenulata are elucidated, it may be possible to modulate the production of acetoxycrenulatin in its native host through genetic modification or the application of specific elicitors.

These strategies remain theoretical for acetoxycrenulatin at present and are contingent on future research to uncover the fundamental biosynthetic machinery.

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo

Antimicrobial and Antifungal Biological Activities

Currently, there is a lack of specific studies and corresponding data tables detailing the direct antimicrobial and antifungal activities of purified acetoxycrenulatin against various bacterial and fungal strains. However, related compounds isolated from the same genus, Dictyota, have demonstrated notable antimicrobial properties. For instance, dictyodial, another diterpene from Dictyota crenulata, has been reported to exhibit antibiotic activity against Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. hawaii.edu This suggests that diterpenes from this marine alga may serve as a source of antimicrobial agents, though specific testing on acetoxycrenulatin is required to confirm its activity profile.

Antiparasitic Biological Activities

There is currently no available scientific literature or data that specifically investigates the antiparasitic effects of acetoxycrenulatin. Studies on other marine natural products have shown potential against parasites such as Leishmania and Trypanosoma, but acetoxycrenulatin itself has not been a subject of such published research. mdpi.comclevelandclinic.orgfiocruz.br

Cytotoxic Biological Activities in Cell Lines

While diterpenes isolated from the genus Dictyota are generally noted for their cytotoxic potential, specific data on acetoxycrenulatin's effects on cancer cell lines are not extensively documented in available research. General screenings of extracts from Dictyota have indicated cytotoxic effects, but have not always attributed this activity to specific compounds like acetoxycrenulatin. onelook.combrieflands.com One early study noted the cytotoxic effect of spatol, a related diterpene, in a publication that also mentioned acetoxycrenulatin, but did not provide specific cytotoxicity data for the latter. dntb.gov.ua Without dedicated studies measuring parameters like IC50 values across various cell lines, a detailed data table on the cytotoxic activity of acetoxycrenulatin cannot be compiled.

Enzyme Modulation and Inhibition Studies

The capacity of acetoxycrenulatin to modulate or inhibit enzyme activity is an area with limited specific research. Enzyme inhibition is a common mechanism of action for many bioactive compounds. bgc.ac.inucl.ac.ukpatsnap.combyjus.com However, no studies have been identified that specifically report on the inhibitory or modulatory effects of acetoxycrenulatin on particular enzymes.

Immunomodulatory Effects

The potential for acetoxycrenulatin to modulate the immune system has not been investigated in published scientific studies. The immunomodulatory properties of natural products are of significant interest for their therapeutic potential in a variety of diseases. nih.govfrontiersin.orgresearchgate.netimrpress.com Despite this, there is no available data to suggest that acetoxycrenulatin has been evaluated for its effects on immune cells or inflammatory pathways.

Other Investigated Biological Effects

While the primary focus of this article is on the aforementioned biological activities, it is worth noting that compounds from Dictyota crenulata have been explored for other potential applications. For example, research into other secondary metabolites from this alga has included investigations into their insecticidal activity. nih.gov This indicates a broader interest in the ecological and potential agricultural applications of compounds from this marine source, although specific studies on the insecticidal or other biological effects of acetoxycrenulatin are not currently available.

Mechanisms of Action at the Cellular and Molecular Level

Identification of Cellular and Molecular Targets

Initial studies have pointed towards the cell membrane as a potential primary target for compounds structurally related to acetoxycrenulatin. For instance, amantelide A, another marine natural product, has been shown to interact with ergosterol-containing membranes, leading to pore formation. While direct evidence for acetoxycrenulatin is pending, its lipophilic nature, as suggested by its calculated AlogP of 4.45, is consistent with potential membrane interaction. naturalproducts.net The cytotoxic effects observed for some diterpenes suggest that their interactions could lead to a disruption of membrane integrity or the function of membrane-bound proteins. dntb.gov.ua

Further computational analyses, such as those available through databases like Super Natural II, provide predictions on potential protein targets. These platforms utilize structural similarity to known drugs and natural products to infer possible mechanisms of action and target proteins, although these require experimental validation. naturalproducts.net

Modulation of Intracellular Signaling Pathways

The interaction of a ligand with its cellular target often triggers a cascade of intracellular signaling events. While specific pathways modulated by acetoxycrenulatin have not yet been experimentally elucidated, the functional consequences of targeting membrane components or specific proteins can be inferred. Disruption of membrane potential or the activity of ion channels can impact a multitude of signaling pathways, including those regulating cell proliferation, apoptosis, and differentiation.

For example, many natural products are known to influence key signaling pathways such as the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. Future research will likely investigate whether acetoxycrenulatin can modulate these or other critical cellular signaling cascades.

Protein-Ligand Interaction Studies

Understanding the direct physical binding of acetoxycrenulatin to a protein is crucial for deciphering its mechanism. Modern computational and experimental techniques are employed to study these interactions. mdpi.com Knowledge-based approaches, for instance, use structural information from known protein-ligand complexes to predict binding affinities. nih.gov

While specific protein-ligand interaction studies for acetoxycrenulatin are not yet published, its structure, containing multiple hydrogen bond acceptors and a defined three-dimensional shape, suggests it has the potential to fit into specific protein binding pockets. naturalproducts.net The presence of an acetate (B1210297) group can also contribute to specific polar interactions within a binding site. youtube.com The development of diffusion models guided by interaction priors represents a novel computational approach to predict how molecules like acetoxycrenulatin might bind to target proteins. openreview.net

Table 1: Predicted Physicochemical Properties of Acetoxycrenulatin Relevant to Protein-Ligand Interactions

| Property | Value | Implication for Interaction |

| Molecular Formula | C22H32O4 | Defines the elemental composition. |

| Heavy Atom Count | 26 | Indicates a substantial molecule for potential interactions. |

| Rotatable Bond Count | 5 | Provides conformational flexibility to fit into a binding site. |

| Hydrogen Bond Acceptor Count | 4 | Potential for forming hydrogen bonds with protein residues. naturalproducts.net |

| Hydrogen Bond Donor Count | 0 | Lacks donor capabilities for hydrogen bonding. naturalproducts.net |

| TopoPSA | 52.60 | Reflects the polar surface area available for interactions. naturalproducts.net |

This data is based on computational predictions. naturalproducts.net

Gene Expression and Proteomic Alterations

The binding of a compound to its target and the subsequent modulation of signaling pathways ultimately lead to changes in gene expression and the cellular proteome. Techniques like RNA-Seq can provide a global view of how a cell's transcriptome is altered in response to a compound. nih.gov

Although no specific gene expression or proteomic studies have been conducted on acetoxycrenulatin, research on other bioactive compounds demonstrates common patterns. For instance, compounds that induce cellular stress often lead to the upregulation of genes involved in the unfolded protein response and oxidative stress responses. Conversely, compounds that inhibit cell proliferation may downregulate genes controlling the cell cycle. Future studies employing these transcriptomic and proteomic approaches will be invaluable in mapping the broader cellular response to acetoxycrenulatin. nih.gov

Effects on Cellular Processes and Homeostasis

The culmination of molecular interactions, signaling pathway modulation, and altered gene expression manifests as observable effects on cellular processes and the maintenance of homeostasis. The cytotoxic activity reported for related diterpenes suggests that acetoxycrenulatin could potentially impact fundamental cellular processes such as cell viability, proliferation, and apoptosis. dntb.gov.ua

Disruption of cellular homeostasis can occur through various mechanisms, including interference with metabolic pathways, induction of DNA damage, or perturbation of ion gradients across membranes. The specific effects of acetoxycrenulatin on these processes remain an active area for future investigation.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophoric Elements

Pharmacophore modeling is a crucial first step in understanding the SAR of a compound like acetoxycrenulatin. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For acetoxycrenulatin, several key pharmacophoric features are believed to be essential for its biological activity. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and specific stereochemical arrangements.

While specific studies detailing the complete pharmacophore model for acetoxycrenulatin are limited in publicly available research, general principles derived from similar natural products suggest that the lactone ring, the acetyl group, and the spatial orientation of the various chiral centers are critical components. The arrangement of these features in three-dimensional space dictates how the molecule interacts with its biological target.

Influence of Structural Modifications on Biological Activity

Systematic structural modifications of a lead compound are fundamental to SAR studies. By altering specific functional groups or structural motifs of acetoxycrenulatin and observing the resulting changes in biological activity, researchers can infer the role of each component. For instance, modifications to the acetyl group, such as its removal or replacement with other acyl groups of varying chain lengths and electronic properties, can provide insights into its contribution to target binding.

Similarly, alterations to the lactone ring, including changes in ring size or the introduction of substituents, can significantly impact activity. The stereochemistry of the molecule is also a critical factor; changes in the configuration of even a single chiral center can lead to a dramatic loss of biological activity, highlighting the specific conformational requirements of the target's binding site.

A hypothetical representation of how structural modifications could influence activity is presented in the table below. It is important to note that this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for acetoxycrenulatin is not widely reported.

| Modification Site | Type of Modification | Expected Impact on Activity | Rationale |

| Acetyl Group | Removal (Hydrolysis to alcohol) | Decrease | The acetyl group may be involved in a key hydrogen bond or hydrophobic interaction with the target. |

| Acetyl Group | Replacement with a bulkier acyl group | Variable | Could enhance hydrophobic interactions or cause steric hindrance, leading to either increased or decreased activity. |

| Lactone Ring | Ring opening | Loss of Activity | The rigid conformation of the lactone is likely crucial for proper orientation within the binding site. |

| Side Chain | Alteration of length or saturation | Variable | Modifications could affect the overall lipophilicity and conformation of the molecule, influencing its access to and fit within the target. |

Computational and Chemoinformatic Approaches to SAR

In the absence of extensive empirical data, computational and chemoinformatic tools offer powerful methods to predict and rationalize the SAR of acetoxycrenulatin. Techniques such as molecular docking can be used to simulate the binding of acetoxycrenulatin and its virtual analogues to a putative biological target. These simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational approach. By correlating variations in the physicochemical properties of a series of acetoxycrenulatin analogues with their biological activities, a mathematical model can be developed. This model can then be used to predict the activity of novel, untested analogues, thereby guiding the synthetic efforts towards more promising candidates.

Design Rationale for Synthetic Analogues

The insights gained from identifying pharmacophoric elements and understanding the influence of structural modifications form the basis for the rational design of synthetic analogues of acetoxycrenolatin. The primary goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

The design rationale for such analogues often involves several strategies:

Simplification: Creating structurally simpler analogues that retain the key pharmacophoric features. This can lead to molecules that are easier to synthesize and may have better drug-like properties.

Conformational Constraint: Introducing structural elements that lock the molecule into its bioactive conformation. This can enhance binding affinity by reducing the entropic penalty of binding.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved activity or metabolic stability. For example, replacing an ester with an amide.

The synthesis of these rationally designed analogues allows for the testing of SAR hypotheses and can ultimately lead to the discovery of new therapeutic agents with superior profiles compared to the original natural product.

Synthetic Methodologies and Analog Development

Total Synthesis Strategies and Accomplishments

The total synthesis of a complex natural product like acetoxycrenulatin, which is a diterpene isolated from algae of the species Dictyota crenulata, represents a formidable challenge in organic synthesis. onelook.com As of the current body of scientific literature, a completed total synthesis of acetoxycrenulatin has not been reported. The intricate stereochemistry and specific functional group arrangement of the molecule require a highly strategic and controlled approach.

Hypothetical strategies for a future total synthesis would likely involve key bond formations to construct the core carbocyclic framework. Potential approaches could include:

Intramolecular Diels-Alder Cycloaddition: A powerful strategy to form multiple stereocenters and ring systems in a single step.

Radical Cyclizations: Utilizing radical intermediates to forge key carbon-carbon bonds.

Ring-Closing Metathesis: A versatile method for the formation of medium to large rings, which could be applicable to the macrocyclic structure of certain diterpenes.

The successful total synthesis of other complex natural products provides a roadmap for how such a synthesis might be approached. rsc.orgrsc.org For instance, the syntheses of molecules like hirsutellone B and quinine (B1679958) have showcased innovative cascade reactions and stereoselective transformations that could be adapted for a target like acetoxycrenulatin. rsc.orgkyoto-u.ac.jp

Semi-Synthesis of Acetoxycrenulatin Derivatives

Semi-synthesis, which utilizes the natural product as a starting material for chemical modifications, is a common strategy to produce derivatives with potentially improved biological activities or to probe structure-activity relationships (SAR). youtube.com In the case of acetoxycrenulatin, its isolation from natural sources would be the first step. Subsequent chemical transformations could target the various functional groups present in the molecule.

While specific semi-synthetic studies on acetoxycrenulatin are not documented in publicly available research, general principles of semi-synthesis can be applied. For example, the hydroxyl and acetate (B1210297) groups on the acetoxycrenulatin scaffold would be prime targets for modification.

| Functional Group | Potential Modification | Reagents and Conditions |

| Hydroxyl Group | Esterification | Acyl chlorides or anhydrides, base (e.g., pyridine, DMAP) |

| Etherification | Alkyl halides, base (e.g., NaH) | |

| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | |

| Acetate Group | Hydrolysis | Acidic or basic hydrolysis |

| Transesterification | Alcohol, acid or base catalyst |

These modifications would yield a library of derivatives, which could then be evaluated for their biological properties. The insights gained from such studies are invaluable for understanding the pharmacophore of the natural product.

Development of Novel Acetoxycrenulatin Analogues

The development of novel analogues of a natural product involves the synthesis of structurally related molecules that are not directly derived from the natural product itself. This approach allows for more significant structural modifications and the exploration of a wider chemical space. For acetoxycrenulatin, the design of novel analogues would likely focus on simplifying the complex structure while retaining the key features responsible for its biological activity.

The synthesis of analogues of other complex natural products, such as the acetogenins, has often involved replacing complex core structures with more synthetically accessible mimics. nih.gov A similar strategy for acetoxycrenulatin could involve:

Scaffold Simplification: Replacing the intricate carbocyclic core with a simpler ring system.

Side Chain Modification: Varying the length and functionality of the side chains.

Isosteric Replacements: Substituting key functional groups with others that have similar steric and electronic properties.

The synthesis of these analogues would rely on established synthetic methodologies and would contribute to a deeper understanding of the structural requirements for any observed biological activity.

Methodological Advancements in Synthetic Routes

While there are no specific reports on methodological advancements driven by the synthesis of acetoxycrenulatin itself, the broader field of natural product synthesis is constantly evolving. mdpi.com These advancements provide a toolbox of reactions and strategies that would be crucial for any future synthetic efforts toward acetoxycrenulatin.

Key areas of methodological advancement that would be relevant include:

C-H Activation/Functionalization: The ability to directly convert C-H bonds into C-C or C-heteroatom bonds offers a more efficient and atom-economical approach to complex molecule synthesis. kyoto-u.ac.jp

Asymmetric Catalysis: The development of new chiral catalysts allows for the enantioselective synthesis of complex molecules, which is critical for producing biologically active compounds.

Flow Chemistry: Performing reactions in continuous flow systems can offer better control over reaction parameters, improved safety, and easier scalability.

Biocatalysis: The use of enzymes to perform specific and selective transformations can simplify synthetic routes and provide access to complex stereochemistries. nih.gov

These modern synthetic methods would undoubtedly play a significant role in the eventual successful total synthesis of acetoxycrenulatin and its analogues, paving the way for detailed biological studies and potential therapeutic applications.

Advanced Analytical and Bioanalytical Research Techniques

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of acetoxycrenulatin in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental for pharmacokinetic and metabolic studies. nih.gov The inherent complexity of these matrices, containing numerous endogenous substances, presents a significant analytical challenge, often requiring extensive sample preparation to isolate the target analyte and minimize interference. orientjchem.orgmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone for the quantitative analysis of small molecules like acetoxycrenulatin in biological fluids. nih.goveag.com LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.comwikipedia.org This method allows for the detection of acetoxycrenulatin at very low concentrations, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmeasurlabs.com The development of a robust LC-MS/MS method involves optimizing chromatographic conditions to achieve good peak shape and separation from matrix components, as well as fine-tuning mass spectrometry parameters for optimal ionization and fragmentation. nih.gov

Sample Preparation Techniques: To ensure accurate and reproducible results, rigorous sample preparation is essential. orientjchem.org Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to remove interfering substances from the biological matrix before LC-MS/MS analysis. mdpi.comresearchgate.net These methods help to concentrate the analyte and reduce matrix effects, which can suppress or enhance the ionization of the target compound. orientjchem.org

Table 1: Comparison of Sample Preparation Techniques for Acetoxycrenulatin Analysis

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of acetoxycrenulatin between two immiscible liquid phases (e.g., aqueous sample and organic solvent). orientjchem.org | Simple, cost-effective. | Can be labor-intensive, may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Acetoxycrenulatin is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent. mdpi.com | High recovery, good sample cleanup, potential for automation. | Can be more expensive than LLE, method development may be required. |

Metabolomic and Flux Analysis

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system. humanitas-research.com In the context of acetoxycrenulatin research, metabolomics can be used to investigate the biochemical pathways affected by the compound. humanitas-research.com By comparing the metabolic profiles of cells or organisms exposed to acetoxycrenulatin with those of unexposed controls, researchers can identify metabolic perturbations and gain insights into its mechanism of action. nih.gov

Metabolic Flux Analysis (MFA): MFA takes metabolomics a step further by measuring the rates of metabolic reactions within a network. creative-proteomics.com Using stable isotope tracers, such as ¹³C-labeled glucose, researchers can track the flow of atoms through metabolic pathways. nih.gov This allows for the quantification of metabolic fluxes and provides a dynamic view of cellular metabolism in response to acetoxycrenulatin. researchgate.netnih.gov For instance, MFA could reveal whether acetoxycrenulatin inhibits or activates specific enzymatic pathways.

Table 2: Applications of Metabolomic and Flux Analysis in Acetoxycrenulatin Research

| Technique | Application | Potential Insights |

| Untargeted Metabolomics | Global profiling of metabolites in response to acetoxycrenulatin treatment. humanitas-research.com | Identification of metabolic pathways perturbed by acetoxycrenulatin. |

| Targeted Metabolomics | Quantitative analysis of specific metabolites known to be involved in pathways of interest. humanitas-research.com | Confirmation of pathway modulation and assessment of the magnitude of the effect. |

| Metabolic Flux Analysis (MFA) | Measurement of reaction rates within metabolic networks using stable isotopes. creative-proteomics.comnih.gov | Elucidation of the dynamic metabolic response to acetoxycrenulatin, including pathway rerouting and changes in nutrient utilization. |

Advanced Spectroscopic Applications in Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of natural products like acetoxycrenulatin. mdpi.com Advanced spectroscopic methods provide detailed information about the molecule's three-dimensional structure and electronic properties. cardiff.ac.uknumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for determining the complex structure of acetoxycrenulatin. kyoto-u.ac.jp Techniques like COSY, HSQC, and HMBC provide information about the connectivity of atoms within the molecule, allowing for its complete structural assignment. numberanalytics.com

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, which helps in determining its elemental composition. wikipedia.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural clues. wikipedia.orgresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in acetoxycrenulatin and its electronic transitions, respectively. solubilityofthings.com

Table 3: Spectroscopic Techniques for the Characterization of Acetoxycrenulatin

| Technique | Information Provided |

| ¹H NMR | Information about the proton environment in the molecule. hmdb.ca |

| ¹³C NMR | Information about the carbon skeleton of the molecule. kyoto-u.ac.jp |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, aiding in complete structure elucidation. numberanalytics.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. wikipedia.org |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyls, hydroxyls). solubilityofthings.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information on electronic transitions and conjugated systems. solubilityofthings.com |

Chemo-Proteomic and Chemo-Genomic Approaches

Identifying the cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov Chemo-proteomic and chemo-genomic approaches are powerful tools for target identification and validation. bio-rad.comcancer.gov

Chemo-Proteomics: This approach aims to identify the proteins that directly interact with a small molecule. nomuraresearchgroup.com One common method is affinity chromatography, where a modified version of acetoxycrenulatin is immobilized on a solid support. digitellinc.com This "bait" is then used to "fish" for its protein binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. digitellinc.com Another technique, activity-based protein profiling (ABPP), uses reactive probes to identify enzymes that are targeted by the compound. nomuraresearchgroup.com

Chemo-Genomics: This approach involves screening a library of genetically modified organisms (e.g., yeast or human cell lines with specific gene knockouts or knockdowns) to identify genes that confer sensitivity or resistance to acetoxycrenulatin. nuvisan.com This can provide clues about the pathways and proteins that are affected by the compound. nih.gov Integrating chemo-proteomic and chemo-genomic data can provide a comprehensive understanding of how acetoxycrenulatin exerts its biological effects. embopress.org

Table 4: Methods for Target Identification of Acetoxycrenulatin

| Approach | Method | Principle |

| Chemo-Proteomics | Affinity Chromatography | An immobilized acetoxycrenulatin analog is used to capture interacting proteins from a cell lysate. digitellinc.com |

| Activity-Based Protein Profiling (ABPP) | Reactive chemical probes are used to label and identify enzyme targets of acetoxycrenulatin. nomuraresearchgroup.com | |

| Chemo-Genomics | Genetic Screens (e.g., CRISPR/Cas9, RNAi) | Identifying genes that, when altered, affect the cellular response to acetoxycrenulatin, suggesting their involvement in its mechanism of action. nuvisan.com |

Future Research Directions and Translational Perspectives

Unexplored Biological Targets and Pathways

The icetexane diterpenoids are known to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects nih.govudel.edu. This existing knowledge provides a rational basis for exploring a range of currently uninvestigated biological targets and pathways for acetoxycrenulatin. Given the established bioactivities of related compounds, future research could productively focus on several key areas.

A primary avenue of investigation should be the comprehensive evaluation of acetoxycrenulatin's effects on key cellular signaling pathways implicated in cancer and inflammation. Many natural products exert their effects by modulating complex signaling networks. Therefore, a systematic screening of its impact on pathways such as NF-κB, MAPK, PI3K/Akt, and Wnt signaling could reveal novel mechanisms of action. Furthermore, given the structural similarities to other bioactive diterpenes, exploring its potential to interact with targets that are currently considered "undruggable" is a worthy endeavor nih.govresearchgate.netchemrxiv.orgbohrium.com.

Additionally, the potential for acetoxycrenulatin to modulate inflammatory processes warrants deeper investigation. Beyond general anti-inflammatory effects, its specific molecular targets within the inflammatory cascade remain unknown. Future studies could explore its interaction with key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and various pro-inflammatory cytokines and chemokines.

Finally, in light of the growing threat of antimicrobial resistance, a thorough investigation into the antimicrobial mechanism of acetoxycrenulatin against a broad panel of pathogenic bacteria and fungi is crucial. Identifying its specific bacterial or fungal targets could pave the way for the development of new classes of antimicrobial agents.

| Potential Research Area | Examples of Unexplored Targets/Pathways | Rationale based on Icetexane Diterpenoids |

| Oncology | Kinases, Transcription Factors, Apoptotic Proteins | Known cytotoxic activity of related compounds. |

| Inflammation | COX/LOX enzymes, Inflammasomes, Cytokine receptors | Documented anti-inflammatory properties of the compound class. |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, Fungal metabolic pathways | Observed antimicrobial effects in similar natural products. |

| Neurobiology | Ion channels, Neurotransmitter receptors, Enzymes involved in neuroinflammation | Some diterpenes exhibit neuroprotective or neurotoxic effects. |

Potential as Chemical Probes for Biological Systems

The unique chemical architecture of acetoxycrenulatin makes it an attractive candidate for development into a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system nih.gov. The development of an acetoxycrenulatin-based probe could be instrumental in identifying its direct molecular targets and elucidating its mechanism of action at a molecular level.

To realize this potential, the synthesis of acetoxycrenulatin analogs bearing a bioorthogonal handle, such as an alkyne or an azide, would be a critical first step. These handles allow for the "click" chemistry-mediated attachment of reporter tags (e.g., fluorophores or biotin) after the probe has interacted with its cellular targets rsc.orgnih.govprofacgen.comacs.orgbiorxiv.org. This approach, known as activity-based protein profiling (ABPP) or chemoproteomics, can be used to identify the specific proteins that acetoxycrenulatin binds to within a complex cellular lysate or even in living cells researchgate.netresearchgate.netrsc.orgwikipedia.org.

The development of such probes would facilitate several key research directions:

Target Deconvolution: The primary application would be to identify the direct protein targets of acetoxycrenulatin, providing crucial insights into its mode of action nih.govnih.gov.

Pathway Elucidation: By identifying the protein targets, researchers can begin to map the biological pathways that are modulated by acetoxycrenulatin.

Imaging and Localization: Fluorescently tagged probes could be used to visualize the subcellular localization of acetoxycrenulatin's targets, providing spatial and temporal information about its activity.

| Probe Development Step | Methodology | Purpose |

| Synthesis of Analogs | Introduce a bioorthogonal handle (e.g., alkyne, azide) at a non-critical position on the acetoxycrenulatin scaffold. | To enable subsequent attachment of reporter molecules without disrupting biological activity. |

| Target Pull-down | Use biotinylated probes to capture binding partners from cell lysates, followed by mass spectrometry. | To identify the direct protein targets of the compound. nih.gov |

| Cellular Imaging | Employ fluorescently labeled probes to visualize the subcellular localization of the target proteins. | To understand the spatial and temporal dynamics of the compound's interaction with its targets. |

Opportunities for Scaffold Modification and Diversification

The chemical scaffold of acetoxycrenulatin offers numerous opportunities for synthetic modification to explore its structure-activity relationships (SAR) and to develop analogs with improved potency, selectivity, and pharmacokinetic properties. A systematic medicinal chemistry campaign could unlock the full therapeutic potential of this natural product.

Key areas for scaffold modification include:

Modification of Functional Groups: The acetate (B1210297) and hydroxyl groups on the crenulatin core are prime candidates for modification. A variety of ester and ether analogs could be synthesized to probe the importance of these functionalities for biological activity.

Stereochemical Modifications: The stereochemistry of the molecule likely plays a crucial role in its interaction with biological targets. The synthesis of stereoisomers and diastereomers would be valuable for understanding the stereochemical requirements for activity.

Ring System Modifications: While more synthetically challenging, modifications to the tricyclic ring system could lead to the discovery of novel scaffolds with unique biological profiles. Techniques such as ring-expansion, ring-contraction, and the introduction of heteroatoms could be explored.

A focused library of acetoxycrenulatin analogs could be screened against a panel of biological targets to build a comprehensive SAR profile. This information would be invaluable for the rational design of more potent and selective compounds.

| Modification Strategy | Examples | Potential Outcome |

| Functional Group Interconversion | Synthesis of different esters, ethers, and amides. | Improved potency, selectivity, and metabolic stability. |

| Stereochemical Variation | Synthesis of enantiomers and diastereomers. | Elucidation of the pharmacophore and target binding mode. |

| Scaffold Hopping | Replacement of the icetexane core with other cyclic systems. | Discovery of novel chemotypes with similar biological activity but different physicochemical properties. |

Integration with Systems Biology and Omics Data

To gain a holistic understanding of the biological effects of acetoxycrenulatin, its study should be integrated with systems biology approaches and multi-omics data analysis. taylorfrancis.com This will allow for the elucidation of its mechanism of action in the context of complex biological networks.

Key omics technologies that can be applied include:

Transcriptomics: Analyzing changes in gene expression in response to acetoxycrenulatin treatment can reveal the broader cellular pathways that are affected by the compound. researchgate.netresearchgate.net

Proteomics: In addition to identifying direct binding partners, proteomics can be used to study changes in protein expression and post-translational modifications, providing a more dynamic view of the cellular response. creative-proteomics.commdpi.com

Metabolomics: Studying the metabolic profile of cells or organisms treated with acetoxycrenulatin can uncover its effects on metabolic pathways. nih.govrsc.org

The integration of these multi-omics datasets will provide a comprehensive picture of the cellular response to acetoxycrenulatin, from changes in gene expression to alterations in protein levels and metabolic fluxes. taylorfrancis.com This systems-level understanding will be crucial for identifying key molecular targets and pathways, and for predicting both on-target and off-target effects.

| Omics Technology | Data Generated | Insights Gained |

| Transcriptomics (RNA-Seq) | Changes in mRNA levels. | Identification of regulated genes and pathways. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Understanding of protein-level regulation and signaling events. creative-proteomics.com |

| Metabolomics (NMR, Mass Spectrometry) | Changes in the levels of small molecule metabolites. | Elucidation of effects on cellular metabolism. |

| Integrated Multi-Omics Analysis | A comprehensive view of the cellular response. | A systems-level understanding of the compound's mechanism of action. |

Q & A

Q. What are the established protocols for isolating and purifying Acetoxycrenulatin from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Key parameters include solvent polarity gradients and stationary phase selection (e.g., silica gel, C18 reverse-phase). Purity validation requires NMR, HRMS, and comparison with literature spectra .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing Acetoxycrenulatin?

Methodological Answer: A combination of H/C NMR (for structural elucidation), HRMS (for molecular formula confirmation), and HPLC-DAD (for purity assessment) is standard. X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing data with published benchmarks ensures accuracy .

Q. How can researchers design initial bioactivity assays for Acetoxycrenulatin?

Methodological Answer: Begin with in vitro assays targeting hypothesized biological pathways (e.g., antimicrobial disk diffusion, enzyme inhibition kinetics). Include positive controls (e.g., known inhibitors) and negative controls (solvent-only). Dose-response curves (IC/EC) quantify potency, with triplicate runs to assess reproducibility .

Advanced Research Questions

Q. How can contradictory data on Acetoxycrenulatin’s mechanism of action be resolved?

Methodological Answer: Conduct orthogonal assays (e.g., genetic knockout models, fluorescence-based binding studies) to validate initial findings. Use statistical tools (e.g., ANOVA, t-tests) to compare results across studies. Meta-analyses of published datasets can identify confounding variables (e.g., solvent effects, cell line variability) .

Q. What strategies optimize Acetoxycrenulatin’s stability in in vivo studies?

Methodological Answer: Stability assays under physiological conditions (pH 7.4, 37°C) identify degradation pathways. Structural modifications (e.g., prodrug design) or formulation strategies (liposomal encapsulation) may enhance bioavailability. Monitor metabolites via LC-MS/MS to assess pharmacokinetic profiles .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of Acetoxycrenulatin derivatives?

Methodological Answer: Synthesize analogs with systematic modifications (e.g., acetylation of hydroxyl groups, side-chain elongation). Test derivatives in parallel bioassays, correlating structural changes (logP, steric bulk) with activity shifts. Multivariate analysis (PCA, QSAR models) identifies critical functional groups .

Q. What are best practices for reconciling discrepancies in reported spectroscopic data for Acetoxycrenulatin?

Methodological Answer: Re-isolate the compound using published protocols and compare spectral data. Verify solvent impurities (e.g., residual DMSO in NMR) and calibration standards. Collaborative inter-laboratory studies can resolve instrumentation biases .

Methodological Frameworks

How to formulate a PICOT-style research question for Acetoxycrenulatin’s anticancer potential?

Example:

- P opulation: Human breast cancer cell lines (MCF-7, MDA-MB-231).

- I ntervention: Acetoxycrenulatin treatment (0–100 μM).

- C omparison: Doxorubicin (positive control) vs. vehicle (negative control).

- O utcome: Apoptosis induction (caspase-3 activation, Annexin V staining).

- T ime: 48-hour exposure. This framework ensures specificity and reproducibility .

Q. How to structure a research paper on Acetoxycrenulatin’s synthesis and bioactivity?

Guidelines:

- Introduction : Highlight gaps in existing literature (e.g., limited SAR studies).

- Methods : Detail synthetic steps (reagents, yields) and assay conditions (cell culture media, incubation times).

- Results : Use tables for spectroscopic data (δ, δ) and dose-response metrics.

- Discussion : Contrast findings with prior work, emphasizing methodological improvements (e.g., higher yields, novel derivatives) .

Data Presentation & Reproducibility

Q. What are common pitfalls in presenting Acetoxycrenulatin research data?

Recommendations:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。